N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 1115458-33-7
Cat. No.: VC4233678
Molecular Formula: C26H27ClN4O2S
Molecular Weight: 495.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115458-33-7 |
|---|---|
| Molecular Formula | C26H27ClN4O2S |
| Molecular Weight | 495.04 |
| IUPAC Name | N-(2-chlorophenyl)-2-[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C26H27ClN4O2S/c1-17(2)13-14-31-25(33)24-23(19(15-30(24)3)18-9-5-4-6-10-18)29-26(31)34-16-22(32)28-21-12-8-7-11-20(21)27/h4-12,15,17H,13-14,16H2,1-3H3,(H,28,32) |
| Standard InChI Key | CIRBKWVLERTZIV-UHFFFAOYSA-N |
| SMILES | CC(C)CCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl |
Introduction
N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound belonging to the class of pyrrolo[3,2-d]pyrimidine derivatives. This compound features a unique structure characterized by a chlorophenyl group and a thioacetamide moiety, contributing to its potential biological activities. It is synthesized from readily available starting materials through multiple chemical reactions, making it accessible for research purposes, particularly in medicinal chemistry and drug development.
Chemical Formula and Molecular Weight
Synthesis and Characterization
The synthesis of N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide involves multiple steps, typically starting from readily available materials. Specific reaction conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity. Advanced techniques like microwave-assisted synthesis can enhance efficiency and reduce reaction times significantly.
Potential Applications
This compound has several promising applications, particularly in medicinal chemistry. Its pyrrolo[3,2-d]pyrimidine core suggests potential utility in biological applications, especially as a scaffold for developing new pharmaceuticals. The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, which can lead to alterations in their activity, resulting in various biological effects. This makes it a candidate for treating diseases such as cancer or infectious diseases.
Comparison with Related Compounds
This comparison highlights the structural and molecular differences between these closely related compounds, which can influence their biological activities and applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume